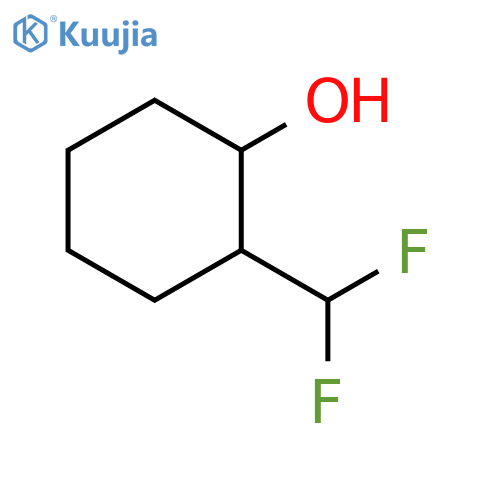

Cas no 2172256-24-3 (2-(difluoromethyl)cyclohexan-1-ol)

2-(difluoromethyl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-(difluoromethyl)cyclohexan-1-ol

- Cyclohexanol, 2-(difluoromethyl)-

- SCHEMBL18724724

- 2172256-24-3

- EN300-1637691

-

- インチ: 1S/C7H12F2O/c8-7(9)5-3-1-2-4-6(5)10/h5-7,10H,1-4H2

- InChIKey: NFNMYRCMBBFIJP-UHFFFAOYSA-N

- ほほえんだ: C1(O)CCCCC1C(F)F

計算された属性

- せいみつぶんしりょう: 150.08562133g/mol

- どういたいしつりょう: 150.08562133g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 106

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.125±0.06 g/cm3(Predicted)

- ふってん: 187.4±15.0 °C(Predicted)

- 酸性度係数(pKa): 14.62±0.40(Predicted)

2-(difluoromethyl)cyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1637691-5.0g |

2-(difluoromethyl)cyclohexan-1-ol |

2172256-24-3 | 5g |

$2816.0 | 2023-06-04 | ||

| Enamine | EN300-1637691-0.25g |

2-(difluoromethyl)cyclohexan-1-ol |

2172256-24-3 | 0.25g |

$893.0 | 2023-06-04 | ||

| Enamine | EN300-1637691-1000mg |

2-(difluoromethyl)cyclohexan-1-ol |

2172256-24-3 | 1000mg |

$699.0 | 2023-09-22 | ||

| Enamine | EN300-1637691-50mg |

2-(difluoromethyl)cyclohexan-1-ol |

2172256-24-3 | 50mg |

$587.0 | 2023-09-22 | ||

| Enamine | EN300-1637691-500mg |

2-(difluoromethyl)cyclohexan-1-ol |

2172256-24-3 | 500mg |

$671.0 | 2023-09-22 | ||

| Enamine | EN300-1637691-250mg |

2-(difluoromethyl)cyclohexan-1-ol |

2172256-24-3 | 250mg |

$642.0 | 2023-09-22 | ||

| Enamine | EN300-1637691-5000mg |

2-(difluoromethyl)cyclohexan-1-ol |

2172256-24-3 | 5000mg |

$2028.0 | 2023-09-22 | ||

| Enamine | EN300-1637691-0.05g |

2-(difluoromethyl)cyclohexan-1-ol |

2172256-24-3 | 0.05g |

$816.0 | 2023-06-04 | ||

| Enamine | EN300-1637691-0.1g |

2-(difluoromethyl)cyclohexan-1-ol |

2172256-24-3 | 0.1g |

$855.0 | 2023-06-04 | ||

| Enamine | EN300-1637691-10.0g |

2-(difluoromethyl)cyclohexan-1-ol |

2172256-24-3 | 10g |

$4176.0 | 2023-06-04 |

2-(difluoromethyl)cyclohexan-1-ol 関連文献

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

Related Articles

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

2-(difluoromethyl)cyclohexan-1-olに関する追加情報

Introduction to 2-(difluoromethyl)cyclohexan-1-ol (CAS No. 2172256-24-3)

2-(difluoromethyl)cyclohexan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2172256-24-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclohexane ring substituted with a difluoromethyl group at the C1 position and a hydroxyl group at the C2 position, has garnered attention due to its structural uniqueness and potential biological activities. The presence of the difluoromethyl moiety enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold for drug design and development.

The difluoromethyl group is a well-documented pharmacophore in medicinal chemistry, known for its ability to improve pharmacokinetic properties such as solubility, bioavailability, and resistance to metabolic degradation. In contrast, the cyclohexane backbone provides a rigid yet flexible framework that can be further modified to achieve specific biological targets. The hydroxyl group at the C2 position introduces polarity and potential hydrogen bonding capabilities, which can be exploited in designing molecules that interact with biological receptors or enzymes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 2-(difluoromethyl)cyclohexan-1-ol with various biological targets. Studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory diseases, cancer, and infectious disorders. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery programs.

In the context of modern drug development, the synthesis of 2-(difluoromethyl)cyclohexan-1-ol has been optimized using advanced synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions, asymmetric hydrogenation, and fluorination strategies have been employed to achieve high yields and enantioselectivity. These synthetic approaches not only enhance the accessibility of the compound but also allow for structural modifications to tailor its biological activity.

One of the most intriguing aspects of 2-(difluoromethyl)cyclohexan-1-ol is its potential role in developing next-generation therapeutics. Researchers are investigating its efficacy in preclinical models as a lead compound for further derivatization. By introducing additional functional groups or exploring different substitution patterns on the cyclohexane ring, scientists aim to uncover novel analogs with enhanced potency and selectivity. The hydroxyl group, in particular, offers opportunities for further derivatization into esters, ethers, or amides, expanding the chemical space available for drug design.

The difluoromethyl group's influence on electronic properties and steric hindrance is another area of active investigation. Computational studies have revealed that this moiety can modulate electron density distribution across the molecule, affecting its reactivity and binding interactions. Such insights are crucial for rational drug design, where subtle structural changes can significantly impact biological activity. The cyclohexane ring's conformational flexibility also plays a role in determining how 2-(difluoromethyl)cyclohexan-1-ol interacts with biological targets, making it a versatile scaffold for medicinal chemists.

Current research is also focusing on understanding the metabolic fate of 2-(difluoromethyl)cyclohexan-1-ol in vivo. By employing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy techniques, scientists are able to track metabolic pathways and identify potential intermediates or byproducts. This information is vital for predicting drug safety and optimizing dosing regimens. Additionally, kinetic studies are being conducted to assess how quickly the compound is metabolized and excreted from the body.

The pharmaceutical industry has shown considerable interest in compounds like 2-(difluoromethyl)cyclohexan-1-ol due to their potential therapeutic applications. Companies are investing in research programs aimed at identifying new uses for this molecule or developing derivatives with improved pharmacological profiles. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation in this field, leading to faster translation of laboratory discoveries into clinical candidates.

In conclusion,2-(difluoromethyl)cyclohexan-1-ol (CAS No. 2172256-24-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—particularly the presence of a difluoromethyl group—make it an attractive scaffold for drug development. Ongoing studies are exploring its biological activities, synthetic pathways, and metabolic properties, paving the way for new therapeutic interventions across various disease areas.

2172256-24-3 (2-(difluoromethyl)cyclohexan-1-ol) 関連製品

- 861615-81-8(2-Amino-4-bromo-3,5-dimethylphenol)

- 184033-42-9(4-tert-Butoxycarbonylamino-2-hydroxy-benzoic Acid)

- 2680813-68-5(4-(Trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid)

- 2228687-30-5(2,2-difluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine)

- 1372713-72-8((2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid)

- 1805394-26-6(2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine)

- 2227701-60-0(tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate)

- 1263181-53-8(3-Amino-1-difluoromethyl-1H-pyridin-2-one)

- 1496323-46-6(5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid)

- 2613299-71-9(rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride)